

4-Chlorophenylhydrazine basic properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chlorophenylhydrazine

Cat. No.: B093024

[Get Quote](#)

An In-depth Technical Guide to **4-Chlorophenylhydrazine**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Chlorophenylhydrazine**, primarily in its hydrochloride salt form, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, structure, synthesis protocols, key reactions, and critical safety considerations, underscoring its significance as a versatile chemical building block.

Introduction: The Role of 4-Chlorophenylhydrazine in Synthesis

4-Chlorophenylhydrazine is an aromatic hydrazine derivative that serves as an indispensable precursor in the synthesis of a multitude of organic compounds.^[1] While the free base exists, it is most commonly supplied and utilized as its more stable hydrochloride salt, **4-Chlorophenylhydrazine** hydrochloride (CAS No. 1073-70-7).^[2] Its molecular architecture, featuring a hydrazine moiety attached to a chlorinated phenyl ring, imparts a unique reactivity profile that is exploited in the construction of complex heterocyclic systems.^[3] This reactivity makes it a cornerstone intermediate in the pharmaceutical, agrochemical, and dye industries.

[3][4] In drug development, it is a key starting material for synthesizing various active pharmaceutical ingredients (APIs), particularly those built around the indole scaffold.[5][6]

Core Properties and Chemical Structure

4-Chlorophenylhydrazine hydrochloride is a white to pink or light yellow crystalline powder.[1][2][6] Its stability as a salt and its solubility in hot water and methanol make it amenable to a variety of reaction conditions.[2][7]

Physicochemical Properties

Property	Value	Source(s)
CAS Number	1073-70-7	[2]
Molecular Formula	C ₆ H ₈ Cl ₂ N ₂	[7][8]
Molecular Weight	179.05 g/mol	[2]
Appearance	White to pink crystalline powder	[1][7]
Melting Point	216 °C (decomposes)	[1][7]
Solubility	Soluble in hot water and methanol	[2][7]
IUPAC Name	(4-chlorophenyl)hydrazine;hydrochloride	[8][9]
Synonyms	p-Chlorophenylhydrazine HCl, 4-CPH	[2][7]

Chemical Structure

The structure consists of a phenyl ring substituted with a chlorine atom at the para (4-position) and a hydrazine (-NHNH₂) group, which is protonated in the hydrochloride salt form.

Caption: Structure of **4-Chlorophenylhydrazine** Hydrochloride.

Synthesis of 4-Chlorophenylhydrazine Hydrochloride

The industrial synthesis of **4-Chlorophenylhydrazine** hydrochloride is well-established, with the most common and scalable method involving the diazotization of 4-chloroaniline, followed by a reduction step.[\[2\]](#)[\[10\]](#) This process is favored for its efficiency and the high quality of the resulting intermediate.[\[2\]](#)

Synthesis Workflow via Diazotization-Reduction

Caption: General workflow for synthesizing **4-Chlorophenylhydrazine HCl**.

Experimental Protocol: Diazotization of 4-Chloroaniline

This protocol is a representative method adapted from established synthesis literature.[\[10\]](#)

- Preparation: In a suitable reaction vessel, create a suspension of 4-chloroaniline (1 eq.) in water and concentrated hydrochloric acid.
- Cooling: Cool the suspension to between -4°C and 0°C in an ice bath with vigorous stirring.
- Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise, ensuring the temperature remains below 0°C. Stir the resulting diazonium salt solution for an additional 45 minutes.
- Reduction: In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (1.5 eq.), in concentrated hydrochloric acid.
- Addition: Slowly add the reducing agent solution to the diazonium salt solution, maintaining the low temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
- Isolation: The product, **4-Chlorophenylhydrazine** hydrochloride, will precipitate out of the solution. Collect the solid by filtration.
- Purification: Wash the collected solid with a suitable solvent, such as diethyl ether, to remove any unreacted starting material and byproducts.[\[10\]](#)

- Drying: Dry the purified solid under vacuum to yield the final product. High-purity material (e.g., 99.29% by HPLC) can be achieved with this method.[11]

Key Reactions and Applications in Drug Development

The primary utility of **4-Chlorophenylhydrazine** lies in its role as a key reactant in the Fischer indole synthesis, a powerful and widely used reaction for creating the indole ring system.[12] [13]

The Fischer Indole Synthesis

Discovered in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[13] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the aromatic indole. [13][14]

Mechanism of Fischer Indole Synthesis

[Click to download full resolution via product page](#)

Caption: Mechanistic pathway of the Fischer indole synthesis.

Applications in Pharmaceutical Synthesis

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous APIs. **4-Chlorophenylhydrazine** is a precursor to many such compounds, including:

- Anti-inflammatory Drugs: It is an intermediate in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug (NSAID).[6]
- Anticancer Agents: Many pyrazole and indole derivatives synthesized from this precursor have shown promising anticancer activity in preclinical studies.[3][5][15]

- **Antimicrobial Compounds:** Research has demonstrated its utility in developing novel antimicrobial agents.[3][5]
- **Neuroprotective Agents:** It is a key intermediate for Edaravone, a drug used to treat stroke and amyotrophic lateral sclerosis (ALS).[6]
- **Antithrombotic Agents:** The compound is instrumental in creating certain antithrombotic drugs used to treat cardiovascular conditions.[4]

Beyond pharmaceuticals, it is also used in the synthesis of agrochemicals (insecticides, fungicides) and dyes.[4][15]

Analytical Quality Control

The purity of **4-Chlorophenylhydrazine** hydrochloride is paramount, as impurities can lead to unwanted side reactions and affect the yield and purity of the final API. High-Performance Liquid Chromatography (HPLC) is the standard technique for quality control.

A validated reverse-phase HPLC (RP-HPLC) method can effectively separate **4-Chlorophenylhydrazine** from its positional isomers (2- and 3-chlorophenylhydrazine) and other process-related impurities like 4-chloroaniline.[6] A typical method might use a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like methanol, with detection by a PDA detector.[6][16] Such methods can achieve detection limits as low as 0.02% for critical impurities.[6]

Safety, Handling, and Toxicology

4-Chlorophenylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified as acutely toxic and an irritant.[17][18]

Hazard Class	GHS Statement	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	[18] [19]
Acute Toxicity, Dermal	H312: Harmful in contact with skin	[18] [19]
Acute Toxicity, Inhalation	H332: Harmful if inhaled	[18] [19]
Skin Irritation	H315: Causes skin irritation	[19]
Eye Irritation	H319: Causes serious eye irritation	[19]

Handling and Storage

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[\[18\]](#)[\[20\]](#) If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator (e.g., N95 dust mask).[\[18\]](#)
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[\[17\]](#)[\[20\]](#) Avoid creating dust. Keep away from heat and ignition sources.[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[1\]](#)[\[17\]](#) It should be stored under an inert atmosphere as it can be air-sensitive and hygroscopic.[\[21\]](#)

First Aid Measures

- Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[\[17\]](#)
- Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[\[17\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing and seek medical attention.[\[17\]](#)
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[\[17\]](#)[\[20\]](#)

Toxicology and Ecotoxicity

Prolonged or repeated exposure may have adverse effects on the liver and kidneys.[\[17\]](#) The compound is considered potentially harmful to aquatic life in high concentrations and should not be released into the environment.[\[17\]](#)

Conclusion

4-Chlorophenylhydrazine hydrochloride is a high-value, versatile chemical intermediate with profound importance in the pharmaceutical and chemical industries. Its utility, primarily driven by its role in the Fischer indole synthesis, enables the efficient construction of complex heterocyclic molecules that form the core of numerous life-saving drugs. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in research and development.

References

- ChemicalBook. (2025). **4-Chlorophenylhydrazine** hydrochloride | 1073-70-7.
- Material Safety Data Sheet. (n.d.). **4-Chlorophenylhydrazine** Hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). **4-Chlorophenylhydrazine** Hydrochloride: Comprehensive Overview and Applications.
- ChemicalBook. (n.d.). **4-Chlorophenylhydrazine** hydrochloride synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **4-Chlorophenylhydrazine** HCl: Applications in Research and Industry.
- Guidechem. (n.d.). What is the synthesis route of **4-Chlorophenylhydrazine** hydrochloride?.
- Manufacturer publication. (n.d.). Understanding the Applications of **4-Chlorophenylhydrazine** Hydrochloride.
- Manufacturer publication. (n.d.). Unlock Pharmaceutical Innovation: The Role of **4-Chlorophenylhydrazine** HCl.
- Chem-Impex. (n.d.). **4-Chlorophenylhydrazine** hydrochloride.
- RASĀYAN J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- SGT Life Sciences. (2023). 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers.
- Capot Chemical. (2008). MSDS of **4-chlorophenylhydrazine** hydrochloride.
- TJK Speciality N Fine Chemicals. (n.d.). **4-CHLOROPHENYLHYDRAZINE HYDROCHLORIDE**.
- ChemicalBook. (n.d.). **4-Chlorophenylhydrazine** hydrochloride CAS#: 1073-70-7.
- PharmaCompass. (n.d.). (4-chloro-phenyl)-hydrazine hydrochloride | Drug Information.
- Google Patents. (2016). CN106045876A - Synthetic method for **4-chlorophenylhydrazine** hydrochloride.

- Sigma-Aldrich. (n.d.). **4-Chlorophenylhydrazine** 98 1073-70-7.
- Echemi. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) Safety Data Sheets.
- PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1).
- BenchChem. (2025). A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). **4-Chlorophenylhydrazine** Hydrochloride.
- Scimilify. (n.d.). **4-Chlorophenylhydrazine** hydrochloride Manufacturer and Suppliers.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- TCI Chemicals. (2025). SAFETY DATA SHEET - **4-Chlorophenylhydrazine** Hydrochloride.
- SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]
- 8. (4-chloro-phenyl)-hydrazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 9. 4-Chlorophenylhydrazine hydrochloride Online | 4-Chlorophenylhydrazine hydrochloride Manufacturer and Suppliers [scimilify.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. chemimpex.com [chemimpex.com]
- 16. scitepress.org [scitepress.org]
- 17. chemicalbull.com [chemicalbull.com]
- 18. capotchem.com [capotchem.com]
- 19. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C₆H₈Cl₂N₂ | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
- 21. 4-Chlorophenylhydrazine Hydrochloride | 1073-70-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [4-Chlorophenylhydrazine basic properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093024#4-chlorophenylhydrazine-basic-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com